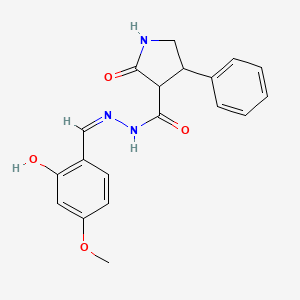
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been extensively studied.
Wirkmechanismus
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine involves the inhibition of PDE5 and PDE3 enzymes. By inhibiting these enzymes, this compound increases the levels of cyclic nucleotides such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the cells. This, in turn, leads to the relaxation of smooth muscles, vasodilation, and increased blood flow. The exact mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine is still under investigation, and further studies are required to fully understand its mechanism of action.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine has been reported to exhibit various biochemical and physiological effects. Some of the biochemical effects of this compound include the inhibition of PDE5 and PDE3 enzymes, increased levels of cAMP and cGMP, and increased nitric oxide (NO) production. The physiological effects of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine include smooth muscle relaxation, vasodilation, and increased blood flow. These effects make this compound a potential candidate for the treatment of various diseases such as erectile dysfunction, pulmonary arterial hypertension, and heart failure.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine in lab experiments is its potent inhibitory activity against PDE5 and PDE3 enzymes. This makes it a useful tool for studying the role of these enzymes in various physiological processes. Another advantage of using this compound is its potential applications in the treatment of various diseases. However, one of the limitations of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine in lab experiments is its high cost and limited availability. Therefore, further studies are required to develop more cost-effective methods for synthesizing this compound.
Zukünftige Richtungen
There are several future directions for the research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine. One of the future directions is the development of more efficient and cost-effective methods for synthesizing this compound. Another future direction is the investigation of its potential applications in the treatment of other diseases such as cancer and Alzheimer's disease. Furthermore, the mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine is still not fully understood, and further studies are required to elucidate its mechanism of action. Finally, the development of more potent and selective inhibitors of PDE5 and PDE3 enzymes based on the structure of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine is another future direction for research in this field.
Conclusion:
In conclusion, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been extensively studied. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine has potential applications in the treatment of various diseases such as erectile dysfunction, pulmonary arterial hypertension, and heart failure. However, further studies are required to fully understand its mechanism of action and develop more cost-effective methods for synthesizing this compound.
Synthesemethoden
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine can be achieved using different methods. One of the most commonly used methods involves the reaction of 1-(1H-pyrazol-1-yl)acetyl)piperidine with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or chloroform, and the product is obtained by purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine has potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit potent inhibitory activity against various enzymes such as phosphodiesterase 5 (PDE5) and cyclic nucleotide phosphodiesterase (PDE3). These enzymes are involved in the regulation of intracellular cyclic nucleotide levels and play a crucial role in various physiological processes such as smooth muscle relaxation, platelet aggregation, and cardiac contractility. Therefore, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine has potential applications in the treatment of various diseases such as erectile dysfunction, pulmonary arterial hypertension, and heart failure.
Eigenschaften
IUPAC Name |
1-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)piperidin-1-yl]-2-pyrazol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c23-18(13-22-8-2-6-19-22)21-7-1-3-15(12-21)20-14-4-5-16-17(11-14)25-10-9-24-16/h2,4-6,8,11,15,20H,1,3,7,9-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPTUCLRKFCVSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C=CC=N2)NC3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-hydroxy-6-methyl-3-{2-[4-(methylthio)phenyl]-2,3-dihydro-1,5-benzothiazepin-4-yl}-2H-pyran-2-one](/img/structure/B6113182.png)

![1,3,7-trimethyl-8-[(1H-tetrazol-5-ylmethyl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6113187.png)

![5-methoxy-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-furamide](/img/structure/B6113212.png)

![3-[2-(ethylthio)ethyl] 6-methyl 4-(4-chlorophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B6113222.png)
![1-[2-(4-morpholinyl)ethyl]-N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6113229.png)
![N-[(1-cyclopropyl-5-oxo-3-pyrrolidinyl)methyl]-5-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6113232.png)
![N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]-2-naphthohydrazide](/img/structure/B6113253.png)
![2-[1-cyclopentyl-4-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6113268.png)

![2-[(2-chlorobenzyl)thio]-8,8-dimethyl-5-(2-thienyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6113287.png)
![3-(2-fluorophenyl)-5-{[2-(methylthio)-3-pyridinyl]carbonyl}-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6113291.png)